(E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a urea group, a quinazolinone group, and methoxybenzyl groups. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .

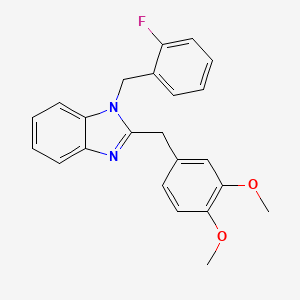

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including UV-Vis spectroscopy, IR spectroscopy, and thermal analysis .Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Novel urea and bis-urea derivatives, including those with quinazoline and methoxybenzyl substituents, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Certain derivatives exhibited significant activity, especially against breast carcinoma MCF-7 cell line, highlighting their potential as leads in the development of new cancer therapies (Perković et al., 2016).

Antimicrobial and Antifungal Properties : Quinazolinone derivatives have been investigated for their antimicrobial activities. The synthesis of these compounds and their biological evaluation indicate their efficacy as antimicrobial agents, providing a basis for further exploration in the development of new antibacterial and antifungal drugs (Habib et al., 2013).

Organic Synthesis and Chemical Analysis

Synthesis of Deuterium-Labeled Compounds : Deuterium-labeled compounds, such as AR-A014418, a potential drug with activities against cancer, pain, and neurodegenerative disorders, have been synthesized for use as internal standards in LC–MS analysis, enhancing the accuracy of pharmacokinetic studies (Liang et al., 2020).

Schiff Bases as Corrosion Inhibitors : Schiff bases derived from quinazolinone compounds have shown potential as efficient corrosion inhibitors, providing insights into designing new materials for protecting metals against corrosion (Jamil et al., 2018).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with benzyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "benzyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 3.6 mmol) and benzyl isocyanate (0.5 mL, 4.0 mmol) in acetonitrile (10 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (0.2 g, 5.3 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetonitrile (10 mL) and add urea (0.4 g, 6.7 mmol).", "Step 6: Heat the reaction mixture at 80°C for 6 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 8: Wash the product with water and dry under vacuum to obtain (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea as a white solid (yield: 70%)." ] } | |

CAS RN |

941895-50-7 |

Molecular Formula |

C24H22N4O3 |

Molecular Weight |

414.465 |

IUPAC Name |

1-benzyl-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(14-19)16-28-22(20-12-5-6-13-21(20)26-24(28)30)27-23(29)25-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H2,25,27,29) |

InChI Key |

YXPJHFRUJNOCPZ-HPNDGRJYSA-N |

SMILES |

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)

![(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2472624.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)

![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)

![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)

![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)

![[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2472637.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2472639.png)